O,alpha-Dimethyltyrosine
Overview
Description
O,alpha-Dimethyltyrosine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
O,alpha-Dimethyl-DL-tyrosine, also known as 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid or O,alpha-Dimethyltyrosine, is a derivative of the amino acid tyrosine . Tyrosine is a precursor for the synthesis of various compounds such as neurotransmitters and melanin . The primary targets of O,alpha-Dimethyl-DL-tyrosine are likely to be similar to those of tyrosine, which include enzymes like tyrosine 3-monooxygenase .
Mode of Action
It is known that tyrosine is converted into l-dopa by the enzyme tyrosine 3-monooxygenase . This conversion is a crucial step in the synthesis of catecholamines, which are important neurotransmitters . As a derivative of tyrosine, O,alpha-Dimethyl-DL-tyrosine might interact with this enzyme and potentially influence the synthesis of catecholamines.
Biochemical Pathways
The biochemical pathways affected by O,alpha-Dimethyl-DL-tyrosine are likely to be those involving tyrosine and its derivatives. Tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines and melanin . It is also a precursor for the synthesis of homogentisic acid, an intermediate in the degradation of aromatic amino acids .
Pharmacokinetics
Tyrosine is well-absorbed and distributed throughout the body, where it can be metabolized into various compounds . The impact of these properties on the bioavailability of O,alpha-Dimethyl-DL-tyrosine would need further investigation.
Result of Action
Given its structural similarity to tyrosine, it might influence the synthesis of catecholamines and other tyrosine-derived compounds . This could potentially affect various physiological processes, including neurotransmission and melanin production.
Action Environment
The action of O,alpha-Dimethyl-DL-tyrosine might be influenced by various environmental factors. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the stability and efficacy of O,alpha-Dimethyl-DL-tyrosine might be influenced by factors such as storage conditions and the presence of other compounds in the body.
Properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIHXWCWAMTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551692 | |
Record name | O,alpha-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-30-4 | |
Record name | O,alpha-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.